2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Overview
Description
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. It is a white to yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of 2,4-diaminobenzoic acid with a suitable aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted quinazolines and derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid: Similar structure but lacks hydroxyl groups.
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: Contains a methyl and trifluoromethyl group.
Uniqueness: 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of hydroxyl groups at the 2 and 4 positions, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZHAQXJGOMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280082 | |
Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-88-3 | |
Record name | 5439-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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